molecular formula C20H16BrN5O2S B3226118 N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251679-49-8

N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B3226118
CAS No.: 1251679-49-8
M. Wt: 470.3
InChI Key: AGLMKIOVEUOCNF-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolo[4,3-a]pyrazine derivative characterized by:

  • A 3-oxo-2H,3H-triazolo-pyrazine core with a phenylsulfanyl substituent at position 6.
  • An acetamide side chain substituted with a 2-bromo-4-methylphenyl group.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O2S/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLMKIOVEUOCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound has the molecular formula C20H16BrN5O2SC_{20}H_{16}BrN_{5}O_{2}S and a molecular weight of 470.3 g/mol. It features a complex structure that includes a triazole ring and a phenylsulfanyl group, which are known to enhance biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the triazole and subsequent modifications to introduce the brominated phenyl and acetamide groups. The detailed synthetic pathway can be found in various chemical literature sources.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains. In studies focusing on related compounds, minimum inhibitory concentrations (MICs) were reported ranging from 12.5 to 50 µg/mL against Enterococcus faecalis .

CompoundMIC (µg/mL)Activity
8b12.5High
9h25Moderate
9k50Low

Cytotoxicity

In vitro studies assessing cytotoxicity have revealed that while some derivatives exhibit potent antimicrobial activity, they also possess varying levels of toxicity towards human erythrocytes. For example, compound 8b showed minimal hemolytic activity (6.9% lysed cells at MIC), indicating a balance between efficacy and safety .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of triazole derivatives against multidrug-resistant Salmonella Typhi. Results indicated that certain derivatives had MIC values as low as 6.25 mg/mL, demonstrating significant potential for treating resistant infections .
  • Antiparasitic Activity : Compounds similar to this compound have been tested against protozoan parasites such as Trypanosoma cruzi, showing promising results in inhibiting parasite growth at specific concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Triazolo[4,3-a]pyrazine 8-(phenylsulfanyl), N-(2-bromo-4-methylphenyl)acetamide ~480.35* Not reported Bromo and methyl groups enhance lipophilicity; phenylsulfanyl may influence redox properties .
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide Triazolo[4,3-a]pyrazine 8-(4-chlorobenzylsulfanyl), N-(2,5-dimethylphenyl)acetamide ~499.00 Not reported Chlorine substituent increases electronegativity; dimethylphenyl may reduce steric hindrance compared to bromo-methylphenyl.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine N-pyrazinyl, 4-bromophenyl 295.13 433–435 Simpler structure with intramolecular C–H···O hydrogen bonds; dihedral angle of 54.6° between aromatic rings influences crystallinity.
2-(4-(8-Amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Triazolo[4,3-a]pyrazine 8-amino, 6-(4-hydroxyphenyl), phenoxyacetamide ~406.37 260–263 High melting point due to phenoxy group enhancing intermolecular interactions; amino group may improve solubility.

*Calculated based on formula.

Key Observations:
  • Electron-Withdrawing vs. Methyl groups (electron-donating) may enhance metabolic stability compared to halogens .
  • Sulfanyl Substituents : Phenylsulfanyl (target) vs. 4-chlorobenzylsulfanyl () may modulate redox activity or thiol-mediated interactions in biological systems .
Key Observations:
  • Amide Coupling : The target compound likely employs EDC·HCl-mediated coupling (similar to ), a standard method for acetamide synthesis .
  • Core Functionalization : Substitution at position 8 (e.g., sulfanyl groups) may require cesium carbonate as a base for nucleophilic aromatic substitution () .

Structural and Spectroscopic Characterization

  • 1H NMR : All analogs () and the target compound would exhibit distinct aromatic proton signals for phenyl and heterocyclic cores.
  • Mass Spectrometry : Molecular ion peaks (e.g., : m/z 589.1) confirm molecular weights; the target compound’s expected m/z ~480 aligns with triazolo-pyrazine analogs .
  • Hydrogen Bonding : Intramolecular interactions (e.g., C–H···O in ) influence crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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